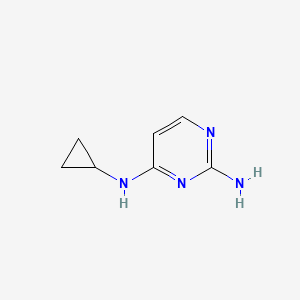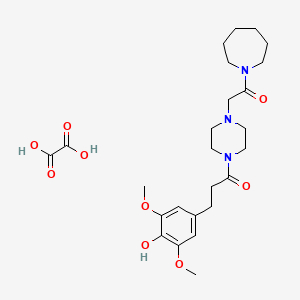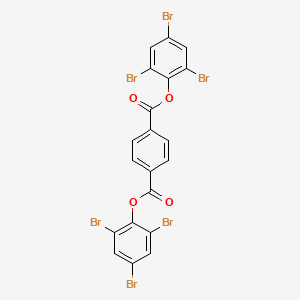
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group and a phenyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester typically involves multiple steps. One common method includes the reaction of diethyl phosphorochloridothioate with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphorothioate oxides, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) ester
- Phosphorothioic acid, O,O-diethyl O-(5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl) ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
22936-17-0 |
|---|---|
Molecular Formula |
C16H25N2O5PS |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(Z)-1-(4-diethoxyphosphinothioyloxyphenyl)ethylideneamino] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H25N2O5PS/c1-6-20-24(25,21-7-2)23-15-10-8-14(9-11-15)13(5)18-22-16(19)17-12(3)4/h8-12H,6-7H2,1-5H3,(H,17,19)/b18-13- |
InChI Key |
GUEQBXINXBQHEA-AQTBWJFISA-N |
Isomeric SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)/C(=N\OC(=O)NC(C)C)/C |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)C(=NOC(=O)NC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)










